N-(4-methoxybenzyl)-2-quinolinecarboxamide

Vue d'ensemble

Description

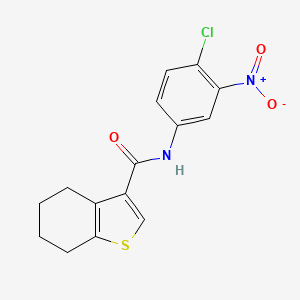

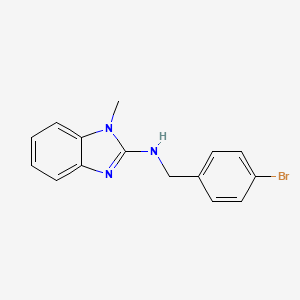

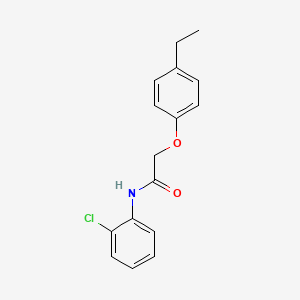

“N-(4-methoxybenzyl)-2-quinolinecarboxamide” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a carboxamide group (-CONH2), which is derived from carboxylic acids, and a methoxybenzyl group, which is a benzyl group with a methoxy substituent .

Synthesis Analysis

While the specific synthesis pathway for “N-(4-methoxybenzyl)-2-quinolinecarboxamide” isn’t available, similar compounds are often synthesized through condensation reactions . For instance, thiosemicarbazones can be obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxybenzyl)-2-quinolinecarboxamide” would depend on its exact molecular structure. Similar compounds have been analyzed for their properties .Applications De Recherche Scientifique

Synthesis of Secondary Amines

This compound can be used in the synthesis of secondary amines . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals .

Preparation of Schiff Bases

The compound can be used in the preparation of Schiff bases . Schiff bases are versatile compounds that have been used in various fields such as medicinal chemistry, analytical chemistry, and organocatalysis .

Synthesis of Azo Dyes

The compound can be used as a starting material for the synthesis of azo dyes . Azo dyes are widely used in the textile industry due to their bright colors and excellent fastness properties .

Synthesis of Dithiocarbamate

The compound can be used as a starting material for the synthesis of dithiocarbamate . Dithiocarbamates are used in agriculture as fungicides and pesticides .

Photodynamic Therapy for Cancer

The compound has potential applications in photodynamic therapy for cancer. Photodynamic therapy is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light to kill cancer cells.

Synthesis of Oligoribonucleotides

The compound has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach facilitated the synthesis via the phosphotriester method, showcasing the group’s utility in nucleic acid chemistry.

Inhibitor of Histone Deacetylases

The compound has been studied as a potential inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer and other diseases.

Cytotoxicity Studies

The compound has been used in cytotoxicity studies . The ability of the complexes to inhibit cell growth against the NCI-H460, A549 and MDA-MB-231 lines was evaluated . The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .

Mécanisme D'action

Target of Action

Quinoline derivatives are known to interact with a wide range of targets, receptors, or microorganisms .

Mode of Action

It’s worth noting that quinoline derivatives often interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways .

Result of Action

It’s worth noting that quinoline derivatives often have a wide range of biological activities .

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-22-15-9-6-13(7-10-15)12-19-18(21)17-11-8-14-4-2-3-5-16(14)20-17/h2-11H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWFTKKYRRMNFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325706 | |

| Record name | N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197711 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

345987-54-4 | |

| Record name | N-[(4-methoxyphenyl)methyl]quinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B5751174.png)

![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)

![4-benzyl-1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5751219.png)

![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)